molecular formula C16H14F4N2O2 B4293085 2,3,3,3-tetrafluoro-2-methoxy-N-[3-(phenylamino)phenyl]propanamide

2,3,3,3-tetrafluoro-2-methoxy-N-[3-(phenylamino)phenyl]propanamide

Cat. No.: B4293085
M. Wt: 342.29 g/mol
InChI Key: OQKYCBDKBXPKBF-UHFFFAOYSA-N
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Description

2,3,3,3-tetrafluoro-2-methoxy-N-[3-(phenylamino)phenyl]propanamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tetrafluorinated carbon and a methoxy group attached to a propanamide backbone. The presence of an aniline group further adds to its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3,3-tetrafluoro-2-methoxy-N-[3-(phenylamino)phenyl]propanamide typically involves multiple steps. One common method starts with the reaction of 3-anilinophenylamine with a fluorinated acyl chloride under anhydrous conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The intermediate product is then treated with methoxypropanoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and real-time monitoring can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2,3,3,3-tetrafluoro-2-methoxy-N-[3-(phenylamino)phenyl]propanamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated carbon, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,3,3,3-tetrafluoro-2-methoxy-N-[3-(phenylamino)phenyl]propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 2,3,3,3-tetrafluoro-2-methoxy-N-[3-(phenylamino)phenyl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The fluorinated groups can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-anilinophenyl)acetamide
  • N-(3-anilinophenyl)maleimide
  • N-(3-anilinophenyl)-2,3,3,3-tetrafluoro-2-hydroxypropanamide

Uniqueness

2,3,3,3-tetrafluoro-2-methoxy-N-[3-(phenylamino)phenyl]propanamide stands out due to its tetrafluorinated carbon and methoxy group, which confer unique chemical properties. These features enhance its stability, reactivity, and potential biological activity compared to similar compounds.

Properties

IUPAC Name

N-(3-anilinophenyl)-2,3,3,3-tetrafluoro-2-methoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F4N2O2/c1-24-15(17,16(18,19)20)14(23)22-13-9-5-8-12(10-13)21-11-6-3-2-4-7-11/h2-10,21H,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQKYCBDKBXPKBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(=O)NC1=CC=CC(=C1)NC2=CC=CC=C2)(C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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